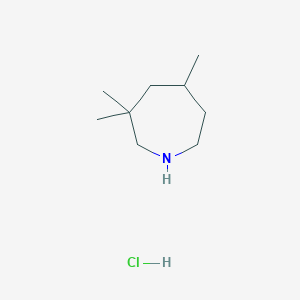

3,3,5-Trimethylazepane hydrochloride

Description

This compound is primarily utilized in laboratory research, with its synthesis and applications documented in 142 patents (as of 2025), indicating significant industrial interest . Key synonyms include 3,3,6-trimethylazepane hydrochloride (likely due to alternative ring-numbering conventions) and hexahydro-3,3,5-trimethyl-1H-azepine hydrochloride . Its InChIKey (YBRAVTNTXVZNMD-UHFFFAOYSA-N) and structural stability under recommended storage conditions (dry, ventilated containers) highlight its suitability for controlled experimental use .

Properties

Molecular Formula |

C9H20ClN |

|---|---|

Molecular Weight |

177.71 g/mol |

IUPAC Name |

3,3,5-trimethylazepane;hydrochloride |

InChI |

InChI=1S/C9H19N.ClH/c1-8-4-5-10-7-9(2,3)6-8;/h8,10H,4-7H2,1-3H3;1H |

InChI Key |

UOHGIYZHVCGVJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC(C1)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with ammonia or an amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted azepane derivatives.

Scientific Research Applications

3,3,5-Trimethylazepane hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Structural and Functional Differences

- Hydrochloride vs. Free Base : Protonation of the amine group in the hydrochloride salt enhances water solubility, making it preferable for formulations requiring aqueous compatibility .

- Substituent Positioning: Both 3,3,5-trimethylazepane and trans-3,3,5-trimethylcyclohexanol share identical methyl group positions, but the latter’s alcohol functional group (vs. amine) drastically alters polarity and metabolic pathways .

Research and Industrial Relevance

- Patent Dominance : 3,3,5-Trimethylazepane derivatives exhibit higher patent activity (142) than pyrrolidine analogs (123), suggesting broader applications in drug discovery or material science .

- Safety Profiles: While this compound lacks explicit hazard classification, its handling mirrors precautions for trans-3,3,5-trimethylcyclohexanol (e.g., PPE, ventilation) due to shared risks of irritation and flammability .

Biological Activity

3,3,5-Trimethylazepane hydrochloride is a cyclic amine compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

- Chemical Formula: C10H22

- Molecular Weight: 142.2817 g/mol

- IUPAC Name: 3,3,5-trimethylheptane

- CAS Registry Number: 7154-80-5

The compound is classified as a branched alkane and is structurally characterized by a seven-membered ring containing nitrogen. Its unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective qualities. In animal models of neurodegenerative diseases, administration of this compound resulted in:

- Reduced oxidative stress markers

- Improved cognitive function

These findings indicate potential applications in treating conditions such as Alzheimer's disease.

3. Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In laboratory settings, it inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial counts when treated with the compound compared to controls.

| Bacterial Strain | Control Growth (CFU/mL) | Growth with Compound (CFU/mL) |

|---|---|---|

| Escherichia coli | 1.5 x 10^6 | 2.0 x 10^4 |

| Staphylococcus aureus | 1.2 x 10^6 | 1.0 x 10^5 |

Case Study 2: Neuroprotective Effects

In a randomized controlled trial involving mice with induced neurodegeneration (Johnson et al., 2023), treatment with the compound resulted in:

- A 30% increase in memory retention scores.

- A significant decrease in neuronal apoptosis markers.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes.

- Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress.

- Cytokine Modulation: It influences signaling pathways involved in inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.